3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Isoxazoles, including compounds like 3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine, demonstrate various biological activities. They have been synthesized for their potential use as antimicrobial, anti-inflammatory, and analgesic agents. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole derivatives have shown adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).
Structural Studies and Potential Uses
The structural characteristics of isoxazoles, including those similar to this compound, have been extensively studied. These studies often involve X-ray crystallography to determine molecular structures, which is crucial for understanding their potential pharmacological applications. For example, the cardioactivity and solid-state structure of certain isoxazolyl derivatives have been analyzed to evaluate their potential as vasodilators and antihypertensive agents (McKenna et al., 1988).
Chemical Synthesis Techniques
The chemical synthesis of isoxazole derivatives, including this compound, often involves innovative techniques. Methods have been developed for the efficient and environmentally friendly synthesis of these compounds in aqueous media, which is significant for sustainable chemistry practices (Dou et al., 2013).
Antimicrobial and Anti-inflammatory Potential
Several isoxazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This research is crucial for developing new therapeutic agents, particularly in the context of increasing antibiotic resistance and the need for novel anti-inflammatory drugs (Kendre, Landge, & Bhusare, 2015).
Properties
IUPAC Name |
3-[2-methyl-1-(oxan-2-yloxy)propan-2-yl]-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,9-7-10(13)17-14-9)8-16-11-5-3-4-6-15-11/h7,11H,3-6,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEQCJHCPZARFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1CCCCO1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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